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Introduction
AVG-233 is an investigational allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-

dependent RNA polymerase (RdRp), a critical enzyme for viral replication. It exhibits potent

antiviral activity by binding to the L protein of the RSV polymerase complex and

noncompetitively blocking the RNA synthesis process after the initiation step. As with any

antiviral therapeutic, the emergence of drug resistance is a significant concern that can limit

clinical efficacy. This document provides a comprehensive set of protocols for the in vitro

profiling of resistance to AVG-233 in RSV. The methodologies outlined herein are designed to

enable researchers to select for, identify, and characterize viral mutations that confer resistance

to AVG-233, thereby aiding in the development of next-generation inhibitors and informing

clinical resistance monitoring strategies. While AVG-233 is currently understood to be an

antiviral agent, the principles and assays detailed in this protocol are broadly applicable to

resistance profiling for other targeted therapies in drug development.
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Virus Strain
Genotype (L
Protein Mutation)

EC50 (nM)
Fold Change in
EC50

Wild-Type RSV None 10 ± 2 1

Resistant Isolate 1 L1502Q 550 ± 50 55

Resistant Isolate 2 Y1631H 120 ± 15 12

Resistant Isolate 3 H1632Q 200 ± 25 20

Table 2: Target Engagement of AVG-233 with Wild-Type
and Mutant RSV L Protein

L Protein Variant Binding Affinity (KD, µM)

Wild-Type 45 ± 5

L1502Q 250 ± 30

Y1631H 110 ± 12

H1632Q 180 ± 20

Table 3: In Vitro RdRp Activity in the Presence of AVG-
233

L Protein Variant IC50 (µM) Fold Change in IC50

Wild-Type 35 ± 4 1

L1502Q >200 >5.7

Y1631H 95 ± 10 2.7

H1632Q 150 ± 18 4.3
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Caption: Mechanism of action of AVG-233 in the RSV life cycle.
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Caption: Experimental workflow for AVG-233 resistance profiling.
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Protocol 1: Generation of AVG-233-Resistant RSV by
Serial Passage
This protocol describes the in vitro selection of AVG-233-resistant RSV strains by continuous

culture in the presence of escalating drug concentrations.

Materials:

HEp-2 cells (or other susceptible cell line)

Wild-type RSV (e.g., A2 strain)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% fetal bovine serum

(FBS) and antibiotics

AVG-233 stock solution (in DMSO)

6-well plates

Sterile, nuclease-free microcentrifuge tubes

Procedure:

Initial Infection:

Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.

Infect the cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01 in DMEM.

After 2 hours of adsorption at 37°C, remove the inoculum and add fresh DMEM containing

AVG-233 at a concentration equal to the EC50. Also, set up a parallel culture with vehicle

(DMSO) control.

Virus Amplification and Harvest:

Incubate the infected cells at 37°C until 75-90% cytopathic effect (CPE) is observed

(typically 3-5 days).
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Harvest the culture supernatant, which contains the progeny virus.

Clarify the supernatant by centrifugation at 1,000 x g for 10 minutes to remove cell debris.

This is Passage 1 (P1) virus stock.

Subsequent Passages:

Use an aliquot of the P1 virus stock to infect fresh HEp-2 cell monolayers.

After the adsorption period, add fresh medium containing AVG-233 at a 2-fold higher

concentration than the previous passage.

Repeat the process of infection, incubation, and harvest for subsequent passages.

If the virus fails to replicate (no CPE observed), the concentration of AVG-233 in the

subsequent passage should be reduced to the previously tolerated concentration.

Continue this process for at least 10-20 passages, or until a significant increase in the

EC50 of the virus population is observed.

Protocol 2: Phenotypic Characterization of Resistance
A. Plaque Reduction Assay to Determine EC50

This assay quantifies the concentration of AVG-233 required to inhibit the formation of viral

plaques by 50%.

Materials:

HEp-2 cells

Wild-type and putative resistant RSV stocks

24-well plates

DMEM with 2% FBS

AVG-233 serial dilutions
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Overlay medium (e.g., DMEM with 0.5% methylcellulose)

Fixing solution (e.g., 10% formalin)

Staining solution (e.g., 0.1% crystal violet)

Procedure:

Seed HEp-2 cells in 24-well plates and grow to confluence.

Prepare serial dilutions of AVG-233 in DMEM.

Pre-incubate equal volumes of virus (diluted to produce 50-100 plaques/well) and AVG-233
dilutions for 1 hour at 37°C.

Remove the growth medium from the cells and inoculate with the virus-drug mixtures.

After a 2-hour adsorption period, remove the inoculum and add 1 mL of overlay medium.

Incubate the plates at 37°C for 4-5 days until plaques are visible.

Fix the cells with 10% formalin for 30 minutes.

Stain the cells with 0.1% crystal violet for 15 minutes, then wash with water.

Count the number of plaques in each well.

Calculate the EC50 value by plotting the percentage of plaque inhibition against the drug

concentration and fitting the data to a dose-response curve.

B. Cell Viability Assay (MTT Assay)

This assay measures the cytopathic effect of the virus and the protective effect of the drug.[1]

[2][3]

Materials:

HEp-2 cells
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Wild-type and putative resistant RSV stocks

96-well plates

DMEM with 2% FBS

AVG-233 serial dilutions

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

Seed HEp-2 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.

[1]

Prepare serial dilutions of AVG-233 in DMEM.

Infect the cells with wild-type or resistant RSV at an MOI that causes significant CPE in 3-4

days.

Immediately after infection, add the AVG-233 dilutions to the respective wells. Include cell-

only and virus-only controls.

Incubate the plate at 37°C for 3-4 days.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each drug concentration and determine the

EC50 value.
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Protocol 3: Genotypic Characterization of Resistance
This protocol involves sequencing the RSV L gene to identify mutations associated with

resistance.

Materials:

Viral RNA extraction kit

Primers specific for the RSV L gene

Reverse transcriptase

Taq DNA polymerase

dNTPs

PCR purification kit

Sanger sequencing service

Procedure:

RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures (wild-type

and resistant strains) using a commercial kit.

Reverse Transcription (RT): Synthesize cDNA from the viral RNA using reverse transcriptase

and a reverse primer specific for the L gene.[4][5][6]

PCR Amplification: Amplify the entire coding region of the L gene from the cDNA using high-

fidelity Taq DNA polymerase and a set of overlapping primer pairs.[4][5][6]

PCR Product Purification: Purify the PCR products using a commercial kit to remove primers

and dNTPs.

Sanger Sequencing: Sequence the purified PCR products using the same primers used for

amplification.
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Sequence Analysis: Align the nucleotide sequences from the resistant virus with the wild-

type virus sequence to identify amino acid substitutions.

Protocol 4: Confirmation of Resistance Mutations by
Site-Directed Mutagenesis
This protocol introduces identified mutations into a wild-type RSV infectious clone to confirm

their role in conferring resistance.[7][8][9]

Materials:

Plasmid containing the wild-type RSV infectious clone

Mutagenic primers containing the desired nucleotide changes

High-fidelity DNA polymerase

DpnI restriction enzyme

Competent E. coli

Plasmid purification kit

Procedure:

Mutagenesis PCR: Perform PCR using the wild-type RSV infectious clone plasmid as a

template and mutagenic primers to introduce the desired mutation(s).

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated

template DNA.

Transformation: Transform the DpnI-treated DNA into competent E. coli.

Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and

confirm the presence of the desired mutation by Sanger sequencing.

Virus Rescue: Rescue infectious virus from the mutated plasmid by transfecting it into an

appropriate cell line (e.g., BSR-T7/5 cells).
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Phenotypic Analysis: Perform plaque reduction or cell viability assays (Protocol 2) to confirm

that the introduced mutation confers resistance to AVG-233.

Protocol 5: Mechanistic Studies
A. Target Engagement Assay (Biolayer Interferometry - BLI)

This assay measures the direct binding of AVG-233 to the wild-type and mutant L proteins.[10]

[11][12]

Materials:

Purified recombinant wild-type and mutant RSV L proteins

AVG-233

BLI instrument (e.g., Octet)

Streptavidin biosensors

Biotinylated anti-tag antibody (if L protein is tagged) or direct biotinylation of L protein

Procedure:

Immobilize the biotinylated anti-tag antibody or biotinylated L protein onto the streptavidin

biosensors.

Establish a baseline reading in buffer.

Associate the biosensors with purified L protein (if using an anti-tag antibody).

Establish a new baseline.

Associate the L protein-loaded biosensors with various concentrations of AVG-233.

Dissociate the complex by moving the biosensors back into buffer.

Analyze the binding and dissociation curves to determine the binding affinity (KD).
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B. In Vitro RdRp Activity Assay

This biochemical assay measures the enzymatic activity of the RSV polymerase complex and

its inhibition by AVG-233.[13][14][15]

Materials:

Purified recombinant RSV L and P proteins (wild-type and mutant)

RNA template (e.g., a short synthetic oligonucleotide)

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP)

Reaction buffer

AVG-233 serial dilutions

Procedure:

Assemble the RdRp reaction mixture containing the L and P proteins, RNA template, and

reaction buffer.

Add serial dilutions of AVG-233 or vehicle control.

Initiate the reaction by adding the rNTP mix.

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

Stop the reaction and separate the RNA products by denaturing polyacrylamide gel

electrophoresis.

Visualize the radiolabeled RNA products by autoradiography and quantify the band

intensities.

Calculate the IC50 value by plotting the percentage of RdRp inhibition against the AVG-233
concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Respiratory Syncytial Virus induces the classical ROS-dependent NETosis through PAD-4
and necroptosis pathways activation - PMC [pmc.ncbi.nlm.nih.gov]

2. A novel, spectrophotometric microneutralization assay for respiratory syncytial virus -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-
biogene.com]

4. ftp.sanger.ac.uk [ftp.sanger.ac.uk]

5. opentrons.com [opentrons.com]

6. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

7. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

9. sg.idtdna.com [sg.idtdna.com]

10. biomod2016.gitlab.io [biomod2016.gitlab.io]

11. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]

12. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector
Complexes - PMC [pmc.ncbi.nlm.nih.gov]

13. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC
[pmc.ncbi.nlm.nih.gov]

14. profoldin.com [profoldin.com]

15. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible
platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for AVG-233
Resistance Profiling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192212#protocol-for-avg-233-resistance-profiling]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1192212?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154957/
https://pubmed.ncbi.nlm.nih.gov/1430065/
https://pubmed.ncbi.nlm.nih.gov/1430065/
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://ftp.sanger.ac.uk/pub/resources/mouse/sigtr/RTPCR.pdf
https://opentrons.com/applications/rt-pcr-protocol
https://www.creative-biogene.com/support/rt-pcr-protocol.html
https://pubmed.ncbi.nlm.nih.gov/18370270/
https://en.wikipedia.org/wiki/Site-directed_mutagenesis
https://sg.idtdna.com/page/support-and-education/decoded-plus/methods-for-site-directed-mutagenesis/
https://biomod2016.gitlab.io/rutgers/pdf/BLIProtocol.pdf
https://www.aatbio.com/resources/application-notes/basics-of-biolayer-interferometry-bli
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7266957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203873/
https://www.profoldin.com/f/SARS-CoV-2_RdRp_assay_kits1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112394/
https://www.benchchem.com/product/b1192212#protocol-for-avg-233-resistance-profiling
https://www.benchchem.com/product/b1192212#protocol-for-avg-233-resistance-profiling
https://www.benchchem.com/product/b1192212#protocol-for-avg-233-resistance-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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